Cas no 94943-10-9 (D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI))

D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI) structure
94943-10-9 structure
Product Name:D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI)
CAS No:94943-10-9
MF:C36H38O7
MW:582.682731151581
CID:799054
Update Time:2023-09-21

D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI) Chemical and Physical Properties

Names and Identifiers

    • D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI)
    • [(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate
    • 1-O-ACETYL-2,3,4,6-TETRA-O-BENZYL-D-MANNOPYRANOSE
    • 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-galactopyranose
    • 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside
    • 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl acetate
    • 2,3,4,6-tetra-O-benzylgalactosyl acetate
    • acetyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside
    • D-Mannopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI)
    • D
    • 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl Acetate
    • Acetyl 2,3,4,6-tetra-O-benzyl-D-mannopyranoside
    • Inchi: 1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33-,34+,35+,36?/m1/s1
    • InChI Key: YYFLBSFJOGQSRA-AMTMJGOGSA-N
    • SMILES: O([C@@H]1[C@@H](COCC2C=CC=CC=2)OC(OC(=O)C)[C@@H](OCC2C=CC=CC=2)[C@H]1OCC1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 582.26200

Experimental Properties

  • PSA: 72.45000
  • LogP: 6.24740

D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  15 h, 0 °C
Reference
Toll-like receptor 9 agonists
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Reference
Addition of Organo-zinc Reagents to Glycopyranosyl Cyanides: Access to Keto Ester-C-glycosides or Unsaturated Acyl-C-glycosides
Ella Obame, Idriss; Ireddy, Prathap; Guisot, Nicolas E. S.; Nourry, Arnaud; Saluzzo, Christine; et al, European Journal of Organic Chemistry, 2018, 2018(14), 1735-1738

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  0 °C; 15 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Solvents: Methanol ;  0 °C
Reference
Preparation of C-glycoside compounds useful for treating urinary tract infection
, World Intellectual Property Organization, , ,

D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI) Raw materials

D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI) Preparation Products

D-Mannopyranose,2,3,4,6-tetrakis-O-(phenylmethyl)-, acetate (9CI) Related Literature

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk